4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride
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Overview
Description
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride is a synthetic organic compound that features a unique structure combining an oxadiazole ring with an aminopropyl side chain and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the aminopropyl and dimethylaniline groups. One common method includes the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequent functionalization steps introduce the aminopropyl and dimethylaniline groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological processes and as a probe for investigating molecular interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The aminopropyl and dimethylaniline moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: This compound shares the aminopropyl group but differs in its overall structure and applications.
N-(3-Aminopropyl)-N,N-dimethylamine: Similar in having an aminopropyl group, but lacks the oxadiazole ring.
4-(3-Aminopropyl)benzene-1,2-diol: Contains an aminopropyl group and a benzene ring, but differs in the presence of hydroxyl groups instead of the oxadiazole ring.
Uniqueness
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride is unique due to the combination of the oxadiazole ring with the aminopropyl and dimethylaniline groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these combined features are advantageous.
Properties
IUPAC Name |
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.ClH/c1-17(2)11-7-5-10(6-8-11)13-15-12(18-16-13)4-3-9-14;/h5-8H,3-4,9,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVAIGGMQRBFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1573548-48-7 |
Source
|
Record name | 1,2,4-Oxadiazole-5-propanamine, 3-[4-(dimethylamino)phenyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1573548-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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